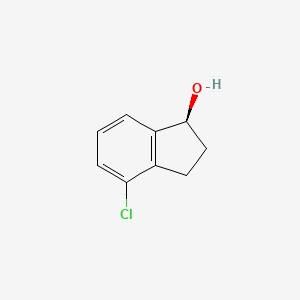

(1S)-4-chloro-2,3-dihydro-1H-inden-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S)-4-chloro-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9,11H,4-5H2/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHGYOQGMVANDO-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)C=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@H]1O)C=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1s 4 Chloro 2,3 Dihydro 1h Inden 1 Ol and Its Stereoisomers

Asymmetric Catalytic Strategies for Chiral Indenol Construction

The construction of the chiral alcohol moiety in indenols with high enantiopurity is most effectively achieved through asymmetric catalysis. Various strategies, including enantioselective reduction of the corresponding ketone precursor and kinetic resolution of the racemic alcohol, have been successfully employed.

Enantioselective Reduction Approaches to Chiral 1-Indenols

The most direct route to enantiomerically enriched 1-indenols is the asymmetric reduction of the prochiral 1-indanone (B140024). This has been accomplished using a variety of catalytic systems, including metal-catalyzed hydrogenation and borane (B79455) reductions.

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral alcohols. wikipedia.org The seminal work of Noyori and colleagues demonstrated the exceptional efficiency and selectivity of ruthenium(II) complexes bearing chiral diphosphine and diamine ligands for the hydrogenation of ketones. chem-station.comslideshare.net These "Noyori-type" catalysts operate through a metal-ligand bifunctional mechanism and have been successfully applied to a wide range of substrates, including those with halogen substituents. wikipedia.orgchem-station.comrsc.org

The asymmetric hydrogenation of 4-chloro-2,3-dihydro-1H-inden-1-one can be achieved with high enantioselectivity using catalysts such as those derived from RuCl2, a chiral diphosphine ligand like BINAP, and a chiral diamine ligand. The specific combination of ligands is crucial for achieving high catalytic activity and stereocontrol. wikipedia.org

Table 1: Representative Catalysts for Asymmetric Hydrogenation of Ketones

| Catalyst Type | Chiral Ligands | Typical Substrates | Key Features |

| Noyori-type Ru(II) | Diphosphines (e.g., BINAP), Diamines (e.g., DPEN) | Aromatic, Heteroaromatic Ketones | High TON/TOF, Excellent Enantioselectivity |

Data compiled from multiple sources. wikipedia.orgchem-station.com

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to asymmetric hydrogenation, employing readily available hydrogen donors such as isopropanol (B130326) or formic acid. jlu.edu.cn Ruthenium, rhodium, and iridium complexes with chiral ligands, notably those based on N-tosylated diamines like TsDPEN, are highly effective for the ATH of ketones. jlu.edu.cn These reactions often proceed with high enantioselectivity and under mild conditions. The steric and electronic properties of the substrate can influence the efficiency of the reduction.

For the synthesis of (1S)-4-chloro-2,3-dihydro-1H-inden-1-ol, a catalyst system composed of a ruthenium, rhodium, or iridium precursor and a chiral ligand like (S,S)-TsDPEN would be employed for the reduction of 4-chloro-2,3-dihydro-1H-inden-1-one.

The enantioselective reduction of prochiral ketones using borane reagents, catalyzed by chiral oxazaborolidines, is a well-established and highly effective method for producing chiral secondary alcohols. researchgate.netrsc.org The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a proline-derived oxazaborolidine catalyst, is a prominent example of this approach. niscpr.res.in This method has been successfully applied to the reduction of a variety of ketones, including substituted indanones. researchgate.net

The reduction of 4-chloro-1-indanone (B82819) using borane dimethylsulfide (BMS) in the presence of a catalytic amount of a chiral oxazaborolidine, such as one derived from (S)-diphenylprolinol, would be expected to yield this compound with high enantiomeric excess. niscpr.res.innih.gov Spiroborate esters derived from chiral aminoalcohols have also been reported as highly effective catalysts for the asymmetric borane reduction of ketones, offering excellent chemical yields and enantioselectivities. nih.gov

Table 2: Catalysts for Enantioselective Borane Reduction of Ketones

| Catalyst System | Reducing Agent | Typical Substrates | Reported Enantiomeric Excess (ee) |

| (S)-CBS catalyst | BH3·SMe2 | Aryl alkyl ketones, Indanones | up to 99% |

| Chiral Spiroborate Esters | BH3·SMe2 | Aromatic and Aliphatic Ketones | up to 99% |

Data compiled from multiple sources. niscpr.res.innih.gov

Organocatalytic Routes to Chiral Indenol Scaffolds

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. rsc.org For the enantioselective reduction of ketones, bifunctional organocatalysts, such as those incorporating a thiourea (B124793) and an amine moiety, have been developed. nih.gov These catalysts activate the ketone through hydrogen bonding with the thiourea group, while the amine moiety interacts with the reducing agent, typically a borane or a Hantzsch ester. nih.govresearchgate.net This dual activation strategy allows for highly enantioselective reductions of a broad range of ketones, including aryl ketones. nih.gov

The application of a chiral thiourea-amine organocatalyst in the reduction of 4-chloro-1-indanone with a suitable hydride source like catecholborane would represent a viable organocatalytic route to this compound. nih.gov

Biocatalytic Transformations and Kinetic Resolution of Racemic Indenol Intermediates

Biocatalysis offers a green and highly selective approach to the synthesis of chiral compounds. mdpi.com Enzymes such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) can reduce prochiral ketones to chiral alcohols with excellent enantioselectivity. rsc.org Various microorganisms, including yeast and bacteria, can be used as whole-cell biocatalysts for the reduction of ketones. mdpi.com The bioreduction of substituted indanones has been demonstrated, providing access to enantiopure indanols. researchgate.net

Alternatively, the kinetic resolution of a racemic mixture of 4-chloro-2,3-dihydro-1H-inden-1-ol can be achieved using enzymes, most commonly lipases. jocpr.comnih.gov In a kinetic resolution, one enantiomer of the racemic alcohol is selectively acylated by the lipase (B570770) in the presence of an acyl donor, leaving the other enantiomer unreacted and in high enantiomeric purity. mdpi.comnih.govresearchgate.net Lipases from various sources, such as Candida antarctica lipase B (CAL-B) and Pseudomonas fluorescens lipase, have been shown to be effective in the resolution of a wide range of chiral alcohols. mdpi.comnih.gov

Table 3: Biocatalytic Methods for Chiral Alcohol Synthesis

| Biocatalytic Method | Enzyme/Microorganism | Transformation | Key Advantage |

| Bioreduction | Ketoreductases, Yeast | Ketone to Chiral Alcohol | High enantioselectivity, Green process |

| Kinetic Resolution | Lipases (e.g., CAL-B) | Racemic Alcohol to Enantioenriched Alcohol and Ester | Access to both enantiomers |

Data compiled from multiple sources. rsc.orgmdpi.comnih.gov

Enzymatic Deracemization Processes for (R)-1-Indanol and Related Structures

Deracemization, the conversion of a racemic mixture into a single, pure enantiomer, represents a highly efficient strategy for asymmetric synthesis, overcoming the 50% yield limit of traditional kinetic resolution. nih.govsigmaaldrich.com Chemoenzymatic deracemization processes have been effectively applied to produce enantiopure secondary alcohols like (R)-1-Indanol.

A key strategy involves an optimized kinetic resolution via transesterification, followed by inversion of the unreacted enantiomer. In one such process, the lipase Novozym 435 is used as a biocatalyst for the transesterification of racemic 1-indanol (B147123) with an acyl donor like vinyl acetate (B1210297). scielo.org.mx The reaction conditions, including the choice of solvent, temperature, and substrate concentration, are optimized to maximize both the catalytic activity and the enantioselectivity. nih.gov Following the enzymatic resolution which produces an ester from one enantiomer, the unreacted (S)-1-indanol can be inverted to the desired (R)-configuration using a Mitsunobu reaction, followed by hydrolysis of the ester. This combined approach allows for a theoretical yield approaching 100%. nih.gov

Studies have demonstrated that this chemoenzymatic process can be robust, with the enzyme remaining stable over multiple batches. nih.gov Ultimately, (R)-1-indanol can be obtained with high enantiomeric excess (ee) and good isolated yields. For example, after 10 reaction batches, (R)-1-indanol was produced at 95% ee with a 67% isolated yield from the resolution mixture. nih.gov The volumetric productivity for 1-indanol has been reported to be as high as 529 g·L⁻¹·d⁻¹, suggesting the industrial applicability of this method for producing chiral secondary alcohols. scielo.org.mxnih.gov

Table 1: Optimized Parameters for Enzymatic Resolution of 1-Indanol

| Parameter | Optimized Condition/Reagent | Effect | Reference |

|---|---|---|---|

| Biocatalyst | Lipase Novozym 435 | Catalyzes enantioselective transesterification. | scielo.org.mx |

| Acyl Donor | Vinyl acetate | Serves as the acyl group source for the transesterification. | scielo.org.mx |

| Key Process Steps | Enzymatic transesterification, Mitsunobu inversion, Saponification | Allows for the conversion of the racemate into a single enantiomer. | nih.gov |

| Achieved Enantiomeric Excess (ee) | 95% for (R)-1-indanol | Demonstrates high selectivity of the enzymatic step. | nih.gov |

| Volumetric Productivity | 529 g·L⁻¹·d⁻¹ | Indicates high efficiency suitable for industrial application. | scielo.org.mxnih.gov |

Chemoenzymatic Synthetic Pathways to Chiral Indenols

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biocatalysis to create efficient and sustainable pathways to complex molecules. researchgate.net This approach is particularly powerful for producing chiral alcohols, which are among the most demanded structures in the pharmaceutical industry. princeton.edu The development of novel chemoenzymatic methods is essential for producing a wide range of bioactive compounds. nih.gov

One-pot chemoenzymatic processes have been designed for the synthesis of chiral diols, which are structurally related to indenols. These methods combine metal-catalyzed enantioselective aldol (B89426) reactions with enzymatic reductions. For instance, a chiral Zinc complex can catalyze the aldol reaction, and the resulting product is then stereoselectively reduced by an oxidoreductase, which is continuously supplied with the necessary NADH cofactor through a regeneration system. wikipedia.orgnih.gov This strategy allows for the production of all four stereoisomers of a 1,3-diol by carefully selecting the specific chiral catalyst and enzyme. wikipedia.org

The synthesis of chiral cyclic enols, another class of structures related to indenols, also benefits from chemoenzymatic approaches. A typical pathway can involve the chemical synthesis of a precursor molecule, such as an α-acetoxy enone, followed by a highly selective enzymatic hydrolysis to yield a chiral hydroxy enone with high enantiomeric excess. nih.gov The synergy between chemical and enzymatic steps provides a powerful route to valuable chiral building blocks that are otherwise difficult to synthesize. researchgate.net

Chiral Auxiliary-Mediated Synthesis of Indenol Derivatives

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. nih.gov This strategy is a reliable and versatile method for asymmetric synthesis, enabling the production of enantiomerically pure compounds. princeton.eduresearchgate.net

Diastereoselective Alkylation Strategies Utilizing Chiral Indenol Scaffolds

While the direct use of an indenol scaffold as a chiral auxiliary for alkylation is not extensively documented in the surveyed literature, structurally related indoline-based auxiliaries have been successfully employed. In one such strategy, a chiral hydrazone was formed from (S)-indoline, which served as the chiral auxiliary. nih.gov This hydrazone underwent reaction with organolithium reagents, leading to alkylated or arylated chiral hydrazines with extremely high diastereoselectivity (up to >99% de). The chiral auxiliary could then be cleaved to furnish the desired chiral 1,2-amino alcohols. nih.gov This demonstrates the potential of the indane framework to effectively control stereochemistry in alkylation reactions. The high levels of diastereoselectivity are achieved by the rigid conformation of the auxiliary, which blocks one face of the reactive intermediate, forcing the incoming alkyl group to add from the opposite face.

Applications of Indenol-Derived Chiral Auxiliaries in Asymmetric Transformations

Derivatives of amino-indanol have proven to be effective chiral auxiliaries in a variety of asymmetric transformations, particularly in cycloaddition and aldol reactions.

In one notable application, an oxazolidinone auxiliary derived from amino-indanol was used to mediate a Diels-Alder reaction. This auxiliary demonstrated remarkable efficiency, providing high levels of diastereoselectivity in the resulting cycloadduct. nih.gov The rigid, fused-ring structure of the indanol-derived portion of the auxiliary creates a well-defined chiral environment that dictates the approach of the dienophile.

Furthermore, a sulfur-based chiral auxiliary, an indene-based thiazolidinethione, has been synthesized from trans-1-amino-2-indanol. This auxiliary was highly effective in controlling the stereochemistry of acetate aldol reactions, yielding the product with excellent diastereoselectivity. scielo.org.mx The N-propionyl derivative of this auxiliary was also successful in generating specific "Evans" and "non-Evans" aldol products, showcasing its versatility in directing stereochemical outcomes. scielo.org.mx In these examples, the indenol derivative is covalently attached to the substrate, and its steric and electronic properties guide the formation of a specific stereoisomer, after which the auxiliary can be cleaved and recovered. nih.gov

Table 2: Indenol-Derived Auxiliaries in Asymmetric Synthesis

| Indenol Derivative | Auxiliary Type | Asymmetric Reaction | Key Finding | Reference |

|---|---|---|---|---|

| Amino-indanol | Oxazolidinone | Diels-Alder | Functions as a very efficient chiral auxiliary, mediating high diastereoselectivity. | nih.gov |

| trans-1-Amino-2-indanol | Thiazolidinethione | Aldol Reaction | Effective in acetate aldol reactions, yielding products with very high diastereoselectivity. | scielo.org.mx |

| (S)-Indoline | Hydrazone | Alkylation | Used to synthesize chiral 1,2-amino alcohols with diastereoselectivity up to >99% de. | nih.gov |

Multi-Step Rational Synthesis of Functionalized this compound

The synthesis of a specific target like this compound requires a rational, multi-step approach, beginning with the construction of a suitable precursor. The formation of the core indanone structure is a critical first stage.

Cyclization Reactions for Indanone Precursor Formation

The synthesis of the indanone ring system, the direct precursor to indanol via reduction, can be achieved through various cyclization strategies. The choice of method often depends on the available starting materials and the desired substitution pattern on the aromatic ring.

Intramolecular Friedel-Crafts Acylation: This is one of the most common and historically significant methods for forming the 5-membered ring of the indanone system. researchgate.net The reaction typically involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride. nih.gov For instance, 3-phenylpropionic acid chloride can be cyclized using a Lewis acid like aluminum chloride (AlCl₃) or a solid acid catalyst like Nafion-H to produce 1-indanone in high yield. nih.gov Similarly, 3-arylpropionic acids can be cyclized at high temperatures using catalysts such as terbium triflate (Tb(OTf)₃). nih.gov

Nazarov Cyclization: This reaction involves the acid-catalyzed electrocyclic ring closure of a divinyl ketone to form a cyclopentenone derivative. Chalcones, which are α,β-unsaturated ketones, can serve as precursors that, upon cyclization in the presence of a strong acid like trifluoroacetic acid (TFA), yield functionalized indanones.

Transition Metal-Catalyzed Cyclizations: Modern organometallic chemistry offers several powerful methods for indanone synthesis. A palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides can produce indanones in good to excellent yields. Another approach involves the ruthenium-catalyzed cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, which proceeds through a metal-vinylidene intermediate. Nickel-catalyzed reductive cyclization of enones has also been shown to be an effective method for producing indanones with high enantiomeric induction.

Table 3: Selected Cyclization Methods for Indanone Synthesis

| Reaction Type | Precursor | Catalyst/Reagent | Key Feature | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 3-Arylpropionic acid/chloride | AlCl₃, Tb(OTf)₃, Nafion-H | Classic, high-yielding method for unsubstituted and substituted indanones. | nih.govresearchgate.net |

| Nazarov Cyclization | Chalcone (Divinyl ketone) | Trifluoroacetic Acid (TFA) | Acid-catalyzed electrocyclization to form the 5-membered ring. | |

| Palladium-Catalyzed Carbonylative Cyclization | Unsaturated Aryl Iodide | Palladium Catalyst, CO | Incorporates a carbonyl group during cyclization. | |

| Ruthenium-Catalyzed Cyclization | 2-Alkyl-1-ethynylbenzene | Ruthenium Catalyst | Proceeds via a metal-vinylidene intermediate. | |

| Nickel-Catalyzed Reductive Cyclization | Enone | Nickel Catalyst | Can achieve high enantiomeric induction for chiral indanones. |

Stereoselective Reduction of 4-chloro-1-Indanone to this compound

The crucial step for establishing the desired (1S) stereochemistry is the asymmetric reduction of the prochiral 4-chloro-1-indanone. This transformation requires the use of chiral catalysts to selectively produce one enantiomer of the resulting alcohol over the other.

Corey-Bakshi-Shibata (CBS) Reduction: The CBS reduction is a highly reliable method for the enantioselective reduction of ketones. youtube.com It employs a chiral oxazaborolidine catalyst, derived from the amino acid proline, in combination with borane (BH₃) as the reducing agent. wikipedia.orgsigmaaldrich.com The mechanism involves the coordination of the ketone's oxygen atom to the Lewis acidic boron atom of the catalyst. This positions the ketone for a highly stereoselective, intramolecular hydride transfer from a BH₃ molecule that is complexed with the catalyst's nitrogen atom. youtube.comorganic-chemistry.org This method consistently yields chiral alcohols with high enantiomeric excess (e.e.).

Asymmetric Transfer Hydrogenation (ATH): ATH is another powerful technique that uses a simple hydrogen source, such as formic acid or isopropanol, to reduce the ketone. liv.ac.uk The reaction is catalyzed by transition metal complexes, most notably Ruthenium(II) complexes bearing chiral ligands like N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN). liv.ac.uksemanticscholar.org These catalysts facilitate the transfer of hydrogen to the ketone with high enantioselectivity, often under mild conditions. nih.gov Iridium-based catalysts have also been shown to be highly effective for ATH reactions in aqueous media. researchgate.net

The selection of the catalyst and reaction conditions is paramount to achieving high yield and enantiopurity. Below is a table summarizing representative results for the asymmetric reduction of various ketones, illustrating the efficacy of these methods.

| Substrate | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Ref. |

|---|---|---|---|---|

| Acetophenone | (R,R)-Ru-TsDPEN / HCOOH-NEt₃ | >95 | 95 (R) | liv.ac.uk |

| Acetophenone | Ir-(R,R,R)-CsDPEN / HCOONa in H₂O | 99 | 95 (R) | researchgate.net |

| 1,1,1-Trifluoroacetone | Aminophenol 1a / Allylboron reagent | 95 | 96:4 e.r. | nih.gov |

| 3-Phenyl-2-cyclopentenone | Imidazolidinone catalyst 4 / Hantzsch ester | 70 | 90 | princeton.edu |

| Various Ketones | Polymer-supported CBS catalyst / BH₃ | - | High | researchgate.net |

Halogenation and Functional Group Interconversion Strategies on Indane Ring Systems

The introduction of the chlorine atom onto the indane framework can be approached in several ways, either by modifying a pre-existing indanone ring or by incorporating the halogen into the precursor prior to cyclization.

While direct aromatic halogenation is difficult, halogenation at the α-position (C-2) of the ketone is more straightforward. For instance, α-chlorination of 1-indanone can be achieved using reagents like trichloroisocyanuric acid (TCCA). mdpi.com However, this functionalization does not lead to the required 4-chloro substitution pattern. Therefore, for preparing 4-chloro-1-indanone, direct halogenation of 1-indanone is not the preferred industrial or laboratory route.

The most effective and common strategy for synthesizing 4-chloro-1-indanone is to begin with a precursor that already contains the chlorine atom at the desired relative position. beilstein-journals.org The standard approach is the intramolecular Friedel-Crafts cyclization of 3-(3-chlorophenyl)propanoic acid. beilstein-journals.org

This precursor is prepared from the reaction of 3-chlorobenzaldehyde (B42229) with malonic acid in the presence of formic acid and diethylamine. beilstein-journals.org The subsequent cyclization of the resulting propanoic acid, typically using a strong acid like polyphosphoric acid (PPA), closes the five-membered ring. However, as noted previously, this cyclization is not perfectly regioselective. The electrophilic attack can occur at either of the two ortho positions relative to the propanoic acid side chain, leading to both 4-chloro-1-indanone and 6-chloro-1-indanone. The ratio of these isomers can be influenced by the PPA concentration, with different P₂O₅ contents favoring one regioisomer over the other, though separation is often still necessary. d-nb.info

Chemical Reactivity and Transformations of 1s 4 Chloro 2,3 Dihydro 1h Inden 1 Ol

Stereoselective Derivatization Reactions of the Chiral Alcohol Functionality

The hydroxyl group at the C1 position is a key site for synthetic modification. Its stereocenter allows for the application of stereoselective reactions to produce a variety of chiral derivatives, which are crucial for creating enantiomerically pure molecules for various applications.

Selective Esterification and Etherification Reactions

The chiral alcohol of (1S)-4-chloro-2,3-dihydro-1H-inden-1-ol can be readily converted into esters and ethers. These reactions are fundamental for protecting the hydroxyl group or for introducing new functional moieties.

Esterification: Stereoselective esterification is a common strategy, often employed in kinetic resolutions of racemic alcohols. mdpi.com For a chiral alcohol like this compound, esterification can proceed with high fidelity, preserving the stereochemistry at the C1 position. Common methods involve reaction with an acyl chloride or a carboxylic acid anhydride (B1165640) under basic conditions. A more advanced method is the Shiina esterification, which uses a dehydrating condensing agent like 2-methyl-6-nitrobenzoic anhydride (MNBA) and has been successfully used for the chiral resolution of carboxylic acid intermediates by esterification with a chiral alcohol. beilstein-journals.org

Enzyme-catalyzed esterification, particularly using lipases, offers a highly selective method for acylating alcohols. mdpi.com Lipases can exhibit high enantioselectivity, preferentially acylating one enantiomer in a racemic mixture, a process known as kinetic resolution. mdpi.com In the context of this compound, such enzymatic methods could be used to further enhance enantiopurity or to selectively introduce an acyl group.

| Esterification Method | Reagents | Key Features |

| Acyl Halide/Anhydride | R-COCl or (RCO)₂O, Base (e.g., Pyridine) | Standard, versatile method. |

| Shiina Esterification | Carboxylic acid, MNBA, Base | Mild conditions, suitable for complex molecules. beilstein-journals.org |

| Enzymatic (Lipase) | Carboxylic acid/ester, Lipase (B570770) (e.g., CAL-B) | High stereoselectivity, environmentally benign. mdpi.com |

Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, followed by nucleophilic substitution with an alkyl halide. The stereochemistry at the C1 position is typically retained in this process.

Transformations to Chiral Amines and Other Heteroatom-Containing Derivatives

The conversion of the chiral alcohol to a chiral amine is a synthetically valuable transformation, as chiral amines are prevalent in pharmaceuticals. fiveable.me

A powerful method for this conversion is the Mitsunobu reaction . organic-chemistry.orgwikipedia.org This reaction allows for the conversion of primary and secondary alcohols to a wide range of functional groups with a clean inversion of stereochemistry. organic-chemistry.org To synthesize the corresponding (1R)-amine from this compound, the alcohol is treated with triphenylphosphine (B44618) (PPh₃), an azodicarboxylate like diethyl azodicarboxylate (DEAD), and a suitable nitrogen nucleophile such as phthalimide (B116566) or hydrazoic acid (HN₃). organic-chemistry.orgacsgcipr.org Subsequent hydrolysis (for the phthalimide adduct) or reduction (for the azide) yields the primary amine with inverted stereochemistry. organic-chemistry.org

The reaction proceeds through an alkoxyphosphonium salt intermediate, which activates the hydroxyl group as a good leaving group for SN2 attack by the nucleophile. organic-chemistry.org

| Reaction Step | Reagents | Intermediate/Product | Stereochemistry |

| Activation (Mitsunobu) | PPh₃, DEAD, Phthalimide | Phthalimide derivative | Inversion |

| Deprotection | Hydrazine (H₂N-NH₂) | (1R)-4-chloro-2,3-dihydro-1H-inden-1-amine | Retention |

| Activation (Mitsunobu) | PPh₃, DEAD, HN₃ (or DPPA) | Azide derivative | Inversion |

| Reduction | H₂, Pd/C or LiAlH₄ | (1R)-4-chloro-2,3-dihydro-1H-inden-1-amine | Retention |

Other heteroatom-containing derivatives, such as thioethers, can also be synthesized using the Mitsunobu reaction with an appropriate thiol nucleophile.

Rearrangement Reactions and Skeletal Transpositions Involving the Indane Framework

The indane skeleton, particularly when a carbocation is formed, can undergo rearrangement reactions to yield more stable structures.

Acid-Catalyzed Skeletal Rearrangements of Substituted Indanols

Under acidic conditions, this compound can be protonated at the hydroxyl group, which then departs as a water molecule to form a secondary carbocation at the C1 position. This carbocation is susceptible to skeletal rearrangements, most notably the Wagner-Meerwein rearrangement . libretexts.orglscollege.ac.in This type of reaction involves a 1,2-shift of a hydrogen, alkyl, or aryl group to an adjacent carbocation center. lscollege.ac.inmychemblog.com

The driving force for this rearrangement is the formation of a more stable carbocation. fiveable.me In the case of the 1-indanyl cation, a 1,2-hydride shift from the C2 position would result in a new carbocation at C2. The relative stability of these carbocations will dictate the favorability of the rearrangement.

Investigating Substituent Effects on Rearrangement Pathways

The substituents on the indane framework play a crucial role in influencing the pathway and feasibility of rearrangement reactions. numberanalytics.com

Electronic Effects: The chloro group at the C4 position is an electron-withdrawing group via induction, but a weak deactivator in electrophilic aromatic substitution due to its resonance effect. wikipedia.org Its presence will influence the stability of any carbocation formed on the aromatic ring during potential rearrangement pathways. More significantly, the electronic properties of the migrating group and the carbocation itself affect the reaction. numberanalytics.com Electron-donating groups on the migrating moiety can stabilize the transition state and facilitate the rearrangement. fiveable.me

Steric Effects: The steric environment around the carbocation intermediate can also influence the migration of a group. numberanalytics.com In the constrained five-membered ring of the indane system, steric factors can either hinder or promote certain rearrangement pathways.

The outcome of a Wagner-Meerwein rearrangement is dependent on the stereochemistry of the starting material and the reaction conditions. numberanalytics.com The migration of a group typically occurs in a concerted fashion, leading to a product with a defined stereochemical outcome. chemistry-online.com

Oxidation and Reduction Pathways of the Indenol Moiety in Chemical Synthesis

The interconversion between the alcohol and ketone forms of the indane core is a fundamental transformation in the synthesis of indane-based compounds. wikipedia.org

Oxidation: The secondary alcohol of this compound can be oxidized to the corresponding ketone, 4-chloro-2,3-dihydro-1H-inden-1-one. nih.gov A variety of oxidizing agents can be employed for this purpose. A common and effective reagent is chromium trioxide (CrO₃) or polymer-supported chromic acid, often used in a solvent like dichloromethane. sacredheart.edu Other reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are also effective for oxidizing indanols to indanones. researchgate.net This oxidation transforms the chiral center into a prochiral center.

| Oxidizing Agent | Typical Conditions | Product |

| Chromium Trioxide (CrO₃) | Dichloromethane, room temp. | 4-chloro-1-indanone (B82819) |

| Pyridinium chlorochromate (PCC) | Dichloromethane, room temp. | 4-chloro-1-indanone |

| DDQ | Benzene (B151609) or Dioxane, reflux | 4-chloro-1-indanone researchgate.net |

Reduction: The corresponding ketone, 4-chloro-1-indanone, can be reduced back to the alcohol. If a non-chiral reducing agent like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) is used, a racemic mixture of (1S)- and (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol will be produced.

However, asymmetric reduction allows for the stereoselective synthesis of one enantiomer over the other. This is a critical process for generating enantiomerically pure chiral alcohols. Methods like the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with a borane (B79455) source, are highly effective for the enantioselective reduction of prochiral ketones. acs.org Another powerful method is asymmetric transfer hydrogenation (ATH), often employing ruthenium catalysts with chiral ligands, which can reduce ketones to alcohols with high enantioselectivity. whiterose.ac.uk

| Reduction Method | Reagents | Key Feature |

| Hydride Reduction | NaBH₄ or LiAlH₄ | Produces racemic alcohol. |

| CBS Reduction | CBS catalyst, BH₃·THF | Enantioselective reduction. acs.org |

| Asymmetric Transfer Hydrogenation | Ru-catalyst, H-source (e.g., HCOOH/NEt₃) | High enantioselectivity. whiterose.ac.ukresearchgate.net |

These oxidation and reduction reactions provide a synthetic handle to manipulate the stereochemistry and functionality at the C1 position of the 4-chloroindane scaffold, enabling access to a wide array of derivatives.

Despite a comprehensive search for documented examples of transition metal-catalyzed coupling reactions involving the chloro-substituent of This compound , no specific instances of its use in reactions such as Suzuki-Miyaura, Heck, Sonogashira, or Buchwald-Hartwig aminations have been identified in the reviewed scientific literature.

The chloro-substituent on the aromatic ring of this chiral indanol framework represents a potential site for carbon-carbon and carbon-heteroatom bond formation, which are fundamental transformations in modern organic synthesis. Generally, aryl chlorides are known to be more challenging substrates for these reactions compared to their bromide or iodide counterparts due to the strength of the C-Cl bond. However, significant advancements in catalyst and ligand design have enabled the successful coupling of a wide array of aryl chlorides.

While no direct experimental data for this compound is available, the expected reactivity can be inferred from the general principles of these coupling reactions. Successful transformation would typically require a palladium(0) catalyst, a suitable phosphine (B1218219) ligand to facilitate oxidative addition to the C-Cl bond, and a base. The choice of ligand is often critical for achieving high yields with less reactive aryl chlorides.

Given the absence of specific research findings for this compound, a detailed discussion and data table as requested cannot be provided. The following table lists the chemical compounds that would be relevant to such a discussion.

Mechanistic Investigations of Reactions Involving 1s 4 Chloro 2,3 Dihydro 1h Inden 1 Ol

Elucidation of Detailed Reaction Pathways in Asymmetric Syntheses

The formation of (1S)-4-chloro-2,3-dihydro-1H-inden-1-ol is most commonly approached via the enantioselective reduction of 4-chloro-1-indanone (B82819). The detailed reaction pathways are primarily dictated by the choice of the catalytic system. Two of the most well-established and mechanistically understood pathways are the Corey-Bakshi-Shibata (CBS) reduction and Noyori-type asymmetric hydrogenations.

In the Corey-Bakshi-Shibata (CBS) reduction , the key catalytic species is a chiral oxazaborolidine. The reaction mechanism proceeds through a series of coordinated steps. nrochemistry.comwikipedia.org Initially, the Lewis acidic borane (B79455) (commonly BH₃·THF or BH₃·SMe₂) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. nrochemistry.comyoutube.com This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst, which in turn coordinates to the carbonyl oxygen of the 4-chloro-1-indanone substrate. This coordination orients the ketone in a sterically defined manner, with the larger substituent (the aromatic ring) positioned away from the bulky substituent on the catalyst. youtube.comyoutube.com The final step involves the intramolecular transfer of a hydride from the coordinated borane to the carbonyl carbon via a six-membered ring transition state, leading to the formation of the chiral alcohol. nrochemistry.comyoutube.com An acidic workup then liberates the this compound and regenerates the catalyst. youtube.com

The Noyori asymmetric hydrogenation employs a ruthenium(II) complex bearing a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand, like DPEN. The reaction mechanism is also a well-defined catalytic cycle. nrochemistry.com The precatalyst, typically a Ru(II) dihalide complex, is activated by hydrogen gas to form the active ruthenium dihydride species. nrochemistry.comwikipedia.org The 4-chloro-1-indanone substrate then coordinates to this active catalyst. The hydrogenation is believed to proceed through a six-membered pericyclic transition state where the hydrido-ruthenium and the amine ligand interact with the carbonyl group of the substrate. wikipedia.org This bifunctional mechanism, involving both the metal center and the ligand, facilitates the highly enantioselective transfer of hydrogen to the ketone, yielding the desired (1S)-alcohol. wikipedia.orgnih.gov

Understanding Stereochemical Control Mechanisms in Catalytic Processes

The stereochemical outcome of the reduction of 4-chloro-1-indanone is governed by the chiral environment created by the catalyst. The ability to produce the (1S)-enantiomer with high selectivity is a testament to the sophisticated level of stereochemical control achievable with modern catalytic systems.

In the CBS reduction , stereocontrol is achieved through the specific coordination geometry of the ketone to the chiral oxazaborolidine-borane complex. nrochemistry.comwikipedia.org The catalyst presents two diastereomeric transition states for the hydride transfer. The preferred transition state is the one that minimizes steric interactions between the substituents on the ketone and the chiral catalyst. youtube.comyoutube.com For 4-chloro-1-indanone, the bulky aryl portion of the molecule orients itself away from the steric bulk of the chiral ligand on the oxazaborolidine, exposing one face of the carbonyl group to the hydride attack. youtube.com By selecting the appropriate enantiomer of the oxazaborolidine catalyst, one can selectively produce either the (R)- or (S)-alcohol.

In Noyori-type hydrogenations , the C₂-symmetric nature of the chiral ligands, such as BINAP, in combination with a chiral diamine, creates a well-defined chiral pocket around the ruthenium center. nrochemistry.comnih.gov The enantioselectivity arises from the steric and electronic interactions between the substrate and the chiral ligands in the transition state. The specific conformation of the chelate rings formed by the diphosphine and diamine ligands dictates the facial selectivity of the hydrogenation. nih.gov For instance, the combination of (S)-TolBINAP and (S,S)-DPEN with a Ru(II) catalyst has been shown to be highly effective in the asymmetric hydrogenation of acetophenone, yielding the (R)-alcohol with high enantiomeric excess, illustrating the principle of matching ligand and substrate chirality. nih.gov A similar principle of stereochemical control would apply to the reduction of 4-chloro-1-indanone, where the choice of the ligand's chirality determines the stereochemistry of the resulting alcohol. The successful asymmetric hydrogenation of the structurally similar 4-chromanone (B43037) to the corresponding alcohol in 99% ee using a p-cymene/TsDPEN-Ru catalyst further underscores the potential for high stereochemical control in this class of substrates. nih.gov

Role of Catalysts, Ligands, and Reagents in Directed Chemical Transformations

The choice of catalyst, ligands, and reagents is paramount in directing the chemical transformation of 4-chloro-1-indanone to this compound with high efficiency and selectivity.

Catalysts: The central metal in transition metal-catalyzed hydrogenations, typically ruthenium or rhodium, serves as the active site for hydrogen activation and transfer. wikipedia.orgnih.gov In the CBS reduction, the oxazaborolidine acts as the chiral catalyst that orchestrates the enantioselective hydride delivery. nrochemistry.comwikipedia.org The catalytic nature of these processes means that only a small amount of the chiral substance is needed to produce a large quantity of the enantiomerically enriched product. nih.gov

Ligands: Chiral ligands are the primary source of asymmetry in these reactions. In Noyori-type systems, diphosphine ligands like BINAP and its derivatives create a rigid and well-defined chiral environment. nrochemistry.com The electronic and steric properties of the ligands can be tuned to optimize both reactivity and enantioselectivity. Diamine ligands like DPEN and its N-sulfonylated derivatives (e.g., TsDPEN) also play a crucial role in the catalytic cycle and the stereochemical outcome. nih.govnih.gov For instance, oxo-tethered Ru-catalysts like (R,R)- and (S,S)-Ts-DENEB have demonstrated excellent stereoselectivity in the asymmetric transfer hydrogenation of 3-aryl-1-indanones. nih.gov

Reagents: The reducing agent is a key reagent in these transformations. In CBS reductions, borane complexes such as BH₃·THF or BH₃·SMe₂ are the hydride source. nrochemistry.comwikipedia.org In asymmetric transfer hydrogenations, the hydrogen source is often a mixture of formic acid and triethylamine (B128534) (HCO₂H/Et₃N) or isopropanol (B130326). nih.govnih.gov The choice of solvent can also influence the reaction, with aprotic solvents like THF being common for CBS reductions and alcoholic solvents like methanol (B129727) or ethanol (B145695) often used in transfer hydrogenations. youtube.comnih.gov

The interplay between these components is critical. For example, the combination of a specific chiral ligand with a particular metal precursor and hydrogen source can lead to dramatic differences in yield and enantioselectivity.

Table 1: Representative Catalytic Systems for the Asymmetric Reduction of Indanone Derivatives

| Catalyst System | Substrate Type | Product Configuration | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (R,R)-Ts-DENEB / HCO₂H/Et₃N | 3-Aryl-1-indanones | cis-3-Arylindanols | High | nih.gov |

| Ru(OTf)(S,S)-TsDpen | α-Chloroacetophenone | (R)-alcohol | 96% | nih.gov |

| MeCBS / BH₃·THF | Bicyclic sulfone | (S)-alcohol | High | wikipedia.org |

| RuCl₂[(R)-BINAP] / H₂ | Acetylacetone | (R,R)-diol | >99% | nrochemistry.com |

| MsDPEN-Cp*Ir / H₂ | 4-Chromanone | Chiral alcohol | 99% | nih.gov |

Probing the Influence of Aromatic and Chiral Center Substitution on Reactivity and Selectivity

The substituents on both the aromatic ring and the chiral center of the indanol product (or its precursor indanone) have a significant impact on the reactivity and selectivity of the synthesis.

Aromatic Substitution: The electronic nature and steric bulk of substituents on the benzene (B151609) ring of the indanone can influence the rate and stereochemical outcome of the reduction. The 4-chloro substituent in 4-chloro-1-indanone is an electron-withdrawing group. This can affect the electrophilicity of the carbonyl carbon, potentially influencing the rate of hydride attack. In the context of nucleophilic aromatic substitution, a chloro group can have a deactivating effect, but its influence on the reactivity of the remote carbonyl group in a reduction reaction is more complex. nih.gov Studies on the asymmetric reduction of substituted acetophenones have shown that both electron-donating and electron-withdrawing groups can be tolerated, often with high enantioselectivity, although reaction rates may vary. nih.gov The position of the substituent is also critical. For instance, in the asymmetric transfer hydrogenation of 3-aryl-1-indanones, the aryl group at the 3-position plays a key role in the stereochemical outcome, with the cis-indanol being the major product. nih.gov This suggests that the substituent directs the approach of the reductant.

Chiral Center Substitution: While the primary focus is on the creation of the chiral center at C-1 of the indanol, substituents at other positions can also exert stereochemical influence. For example, the synthesis of chiral 3-substituted indanones has been achieved through enantioselective reductive-Heck reactions, where the nature of the substituent at the 3-position is crucial for the success of the reaction. In the subsequent reduction of such a substituted indanone, the existing chiral center would influence the stereochemical outcome of the carbonyl reduction, leading to diastereomeric products. The relative stereochemistry (cis or trans) of the final di-substituted indanol would depend on the directing effect of the existing chiral center and the facial selectivity imposed by the chiral catalyst.

The development of enzymatic strategies for asymmetric synthesis also highlights the importance of substrate structure. Engineered alcohol dehydrogenases have been used for the reduction of substituted ketones, such as 4-chloroacetoacetate, to the corresponding chiral alcohol with excellent enantioselectivity (>99.5% ee). This demonstrates that biological catalysts can also be highly sensitive to the substitution pattern of the substrate.

Computational and Theoretical Studies on 1s 4 Chloro 2,3 Dihydro 1h Inden 1 Ol

Density Functional Theory (DFT) Calculations for Structural and Electronic Characterization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is particularly useful for characterizing the properties of chlorinated indenols.

The three-dimensional structure of a chiral molecule is fundamental to its properties and reactivity. Chiral indenols, including (1S)-4-chloro-2,3-dihydro-1H-inden-1-ol, possess a non-planar five-membered ring fused to a benzene (B151609) ring, leading to multiple possible conformations. The orientation of the hydroxyl group and the puckering of the five-membered ring are key determinants of the conformational landscape.

Computational studies on similar chiral alcohols have shown that different conformers can exist with varying relative energies. beilstein-journals.org For this compound, conformational analysis using DFT would likely identify several stable conformers. The relative stability of these conformers is influenced by intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the chlorine atom or the π-system of the benzene ring, as well as steric hindrance.

A representative conformational analysis would involve geometry optimization of various possible structures to identify the global minimum and other low-energy conformers. The results of such an analysis are typically presented in a data table.

Table 1: Representative Conformational Analysis of this compound Illustrative data based on DFT calculations (B3LYP/6-31G(d) level of theory) for analogous chiral alcohols.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (H-O-C1-C2) (°) | Population (%) at 298.15 K |

|---|---|---|---|

| I (Pseudo-axial OH) | 0.00 | -65.2 | 75.3 |

| II (Pseudo-equatorial OH) | 1.25 | 175.8 | 24.1 |

| III (Twist-envelope) | 3.50 | -15.5 | 0.6 |

The electronic structure of this compound dictates its reactivity. DFT calculations can provide valuable insights into its electronic properties through the analysis of frontier molecular orbitals (FMOs) and other reactivity descriptors. niscpr.res.innih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as their energies and spatial distributions indicate the molecule's ability to donate and accept electrons, respectively.

The presence of the electron-withdrawing chlorine atom and the electron-donating hydroxyl group on the indane scaffold influences the electronic distribution. Global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. wikipedia.org

Table 2: Representative Electronic Properties and Reactivity Descriptors for this compound Illustrative data based on DFT calculations for similar chlorinated aromatic compounds.

| Parameter | Value | Description |

|---|---|---|

| HOMO Energy (eV) | -6.85 | Energy of the highest occupied molecular orbital |

| LUMO Energy (eV) | -1.23 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (eV) | 5.62 | Indicates chemical stability and reactivity |

| Chemical Hardness (η) | 2.81 | Resistance to change in electron configuration |

| Chemical Softness (S) | 0.356 | Reciprocal of hardness, indicates reactivity |

| Electronegativity (χ) | 4.04 | Ability to attract electrons |

| Electrophilicity Index (ω) | 2.90 | Propensity to accept electrons |

Transition State Modeling and Energy Profile Analysis for Reaction Mechanism Prediction

Understanding the mechanism of reactions involving this compound, such as its synthesis via the asymmetric reduction of 4-chloro-1-indanone (B82819), is crucial for optimizing reaction conditions. rsc.org Transition state modeling using DFT allows for the elucidation of reaction pathways and the determination of activation energies.

By locating the transition state structures and calculating the energy profile along the reaction coordinate, chemists can gain insights into the rate-determining steps and the factors that control stereoselectivity. rsc.org For the synthesis of this compound, computational modeling could compare different catalytic cycles to predict which one is more favorable.

Table 3: Representative Energy Profile for a Catalytic Asymmetric Reduction to Form this compound Illustrative data based on transition state calculations for similar ketone reductions.

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (Ketone + Catalyst + Reductant) | 0.0 |

| 2 | Reactant Complex | -5.2 |

| 3 | Transition State (TS) | +15.8 |

| 4 | Product Complex | -12.5 |

| 5 | Products (Alcohol + Catalyst) | -20.1 |

Prediction of Spectroscopic Parameters for Advanced Chiroptical Analysis

Chiroptical spectroscopy techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful methods for determining the absolute configuration of chiral molecules. The prediction of these spectra using time-dependent DFT (TD-DFT) is an essential tool for interpreting experimental results. researchgate.net

By calculating the theoretical VCD and ECD spectra for a specific enantiomer, such as this compound, and comparing it to the experimental spectrum, the absolute configuration can be unambiguously assigned. These calculations require accurate geometries of the most stable conformers and consideration of solvent effects.

Table 4: Representative Predicted Chiroptical Properties for this compound Illustrative data based on TD-DFT calculations for analogous chiral molecules.

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| ECD | Wavelength of Max Absorption (nm) | 275 |

| ECD | Molar Ellipticity (deg·cm²/dmol) | +3500 |

| VCD | Wavenumber of Key Band (cm⁻¹) | 1050 (C-O stretch) |

| VCD | Differential Absorbance (ΔA x 10⁻⁴) | +2.5 |

Molecular Dynamics Simulations for Solvent Effects and Catalyst-Substrate Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of solvent effects and the interactions between a catalyst and a substrate over time. nih.gov For this compound, MD simulations can reveal how solvent molecules arrange around the solute and influence its conformational preferences and reactivity.

In the context of its synthesis, MD simulations can be used to explore the binding of the 4-chloro-1-indanone substrate to a chiral catalyst. rsc.org These simulations can help to understand the origin of enantioselectivity by analyzing the non-covalent interactions that stabilize the transition state leading to the (1S) enantiomer.

Table 5: Representative Parameters from a Molecular Dynamics Simulation of this compound in Water Illustrative data based on MD simulations of similar chiral alcohols in aqueous solution.

| Parameter | Value | Significance |

|---|---|---|

| Solvent Accessible Surface Area (SASA) (Ų) | 185.3 | Measures the interaction surface with the solvent |

| Radial Distribution Function (g(r)) of water around OH | Peak at 1.8 Å | Indicates strong hydrogen bonding with water |

| Root Mean Square Deviation (RMSD) of backbone (Å) | 1.2 | Indicates conformational stability over the simulation time |

Advanced Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For chiral compounds like (1S)-4-chloro-2,3-dihydro-1H-inden-1-ol, specialized NMR experiments are employed to determine not only the chemical structure but also the stereochemical integrity.

The determination of enantiomeric purity, or enantiomeric excess (ee), is critical for chiral compounds. In NMR spectroscopy, enantiomers are indistinguishable in an achiral environment as they have identical physical properties, including their NMR spectra. libretexts.org To overcome this, chiral resolving agents, such as chiral shift reagents or chiral solvating agents (CSAs), are used. thieme-connect.deunipi.it

Chiral Lanthanide Shift Reagents (CLSRs), such as Eu(hfc)₃ (tris(3-(heptafluoropropylhydroxymethylene)-(+)-camphorato)europium(III)), can be added to the NMR sample. libretexts.org The alcohol functional group in this compound acts as a Lewis base and coordinates with the Lewis acidic lanthanide ion. This interaction forms transient diastereomeric complexes. harvard.edu Because diastereomers have different physical properties, the corresponding protons in the two enantiomers will experience different induced shifts, leading to the separation of their signals in the ¹H NMR spectrum. libretexts.orgharvard.edu The integration of these separated signals allows for the direct quantification of the enantiomeric excess.

Similarly, chiral solvating agents can be used. These agents form diastereomeric solvates through weak, non-covalent interactions like hydrogen bonding. unipi.it This association leads to a chemical shift non-equivalence for the enantiomers, enabling the determination of their ratio.

Table 1: Hypothetical ¹H NMR Data for a Scalemic Mixture of 4-chloro-2,3-dihydro-1H-inden-1-ol with a Chiral Shift Reagent. This interactive table illustrates how signals for each enantiomer might be resolved in the presence of a chiral shift reagent. The chemical shift difference (Δδ) is indicative of the degree of separation.

| Proton | (1S)-enantiomer δ (ppm) | (1R)-enantiomer δ (ppm) | Δδ (ppm) |

| H1 (methine) | 5.35 | 5.32 | 0.03 |

| H5 (aromatic) | 7.30 | 7.28 | 0.02 |

| H6 (aromatic) | 7.22 | 7.21 | 0.01 |

| H7 (aromatic) | 7.41 | 7.40 | 0.01 |

Two-dimensional (2D) NMR experiments are powerful tools for establishing the complete molecular structure by revealing correlations between different nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the proton at C1 and the two protons at C2, and between the C2 protons and the C3 protons. It would also reveal couplings between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). youtube.comsdsu.edu It allows for the unambiguous assignment of each carbon signal based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. youtube.comsdsu.edu This is crucial for piecing together the carbon skeleton. For instance, the proton at C1 would show correlations to carbons in the aromatic ring (C7a, C3a) and to C3, confirming the connectivity of the five-membered ring to the benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining relative stereochemistry. While there is only one chiral center in this molecule, NOESY can still provide valuable information about the conformation of the five-membered ring.

Table 2: Predicted 2D NMR Correlations for this compound. This interactive table summarizes the key expected correlations from various 2D NMR experiments, which collectively confirm the molecule's structural connectivity.

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) |

| H1 | H2α, H2β | C1 | C2, C3, C3a, C7a |

| H2α, H2β | H1, H3α, H3β | C2 | C1, C3, C3a |

| H3α, H3β | H2α, H2β | C3 | C2, C3a, C4 |

| H5 | H6 | C5 | C3a, C4, C7 |

| H6 | H5, H7 | C6 | C4, C7a |

| H7 | H6 | C7 | C5, C7a |

Chiroptical Spectroscopy for Enantiomeric Excess Determination and Absolute Configuration Assignment

Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. They are essential for determining the absolute configuration of stereogenic centers.

Electronic Circular Dichroism (ECD) is a form of UV-Vis spectroscopy that detects the difference in absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub The resulting spectrum, with positive and negative peaks (Cotton effects), is a unique fingerprint of a specific enantiomer.

The absolute configuration of this compound can be definitively assigned by comparing its experimental ECD spectrum with a theoretically calculated spectrum. frontiersin.orgnih.gov The process involves:

Performing quantum chemical calculations (typically using Time-Dependent Density Functional Theory, or TDDFT) to predict the ECD spectrum for one enantiomer, for example, the (1S) configuration. nih.gov

Measuring the experimental ECD spectrum of the synthesized or isolated sample.

Comparing the experimental spectrum with the calculated one. A good match between the signs and positions of the Cotton effects of the experimental spectrum and the calculated spectrum for the (1S)-isomer confirms the absolute configuration as (1S). researchgate.net

Resonance-Enhanced Multiphoton Ionization (REMPI) is a highly sensitive spectroscopic technique used to study the electronic states of atoms and molecules. wikipedia.org It involves the absorption of two or more photons, where the first photon excites the molecule to a real intermediate electronic state, and a subsequent photon ionizes it. wikipedia.org

For chiral molecules, REMPI can be combined with circularly polarized light to achieve chiral differentiation. Studies on similar molecules like 2-indanol have demonstrated that different conformers can be identified and characterized using REMPI. nih.govaip.org When a chiral molecule is complexed with a chiral partner molecule in a supersonic jet, the resulting diastereomeric complexes can exhibit distinct REMPI spectra, allowing for enantiodifferentiation. ias.ac.in This technique offers a gas-phase method for probing the intrinsic chirality of this compound.

High-Resolution Mass Spectrometry for Monitoring Reaction Intermediates and Products

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the determination of the elemental formula of a compound. In the context of synthesizing this compound, HRMS is an invaluable tool for:

Reactant and Product Confirmation: Verifying the exact mass of the starting materials and the final product to confirm their elemental composition. For C₉H₉ClO, the expected exact mass can be calculated and compared to the measured value.

Monitoring Reaction Progress: By analyzing small aliquots from the reaction mixture over time, HRMS can be used to track the disappearance of reactants and the appearance of the product.

Identifying Intermediates and Byproducts: During the synthesis, unstable intermediates or unexpected byproducts may form. HRMS can detect these species and provide their elemental formulas, offering crucial insights into the reaction mechanism and helping to optimize reaction conditions.

X-ray Crystallography for Definitive Absolute Configuration Assignment

Single-crystal X-ray crystallography stands as the unequivocal method for the determination of the absolute configuration of chiral molecules. This powerful analytical technique provides a detailed three-dimensional map of the atomic arrangement within a crystal lattice, offering precise information on bond lengths, bond angles, and, crucially, the spatial orientation of atoms, which defines the absolute stereochemistry of a chiral center.

Despite the utility of this technique, a thorough search of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals a notable absence of published single-crystal X-ray diffraction data for the specific compound, this compound. Consequently, experimentally determined crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates are not available in the public domain.

The definitive assignment of the (1S) configuration for this compound would typically be achieved through the analysis of anomalous dispersion effects in the diffraction pattern. When an X-ray beam interacts with the electrons of an atom, particularly those of heavier atoms like chlorine, a phase shift occurs. This phenomenon, known as anomalous scattering, leads to measurable differences in the intensities of Friedel pairs (reflections hkl and -h-k-l). By analyzing these differences, the absolute configuration of the molecule can be determined unambiguously. The Flack parameter, derived from this analysis, provides a numerical value that confirms the correctness of the assigned enantiomer.

In the absence of a dedicated crystallographic study on this compound, the assignment of its absolute configuration in research and commercial settings likely relies on its synthesis from a chiral precursor of known absolute stereochemistry or through stereoselective synthesis with a well-understood and predictable stereochemical outcome. While other spectroscopic methods, such as vibrational circular dichroism (VCD) or electronic circular dichroism (ECD), can provide valuable information regarding the absolute configuration, X-ray crystallography remains the gold standard for providing irrefutable proof.

The generation of high-quality single crystals of this compound would be a prerequisite for such an analysis. This process can be challenging and is influenced by factors such as solvent selection, temperature, and the presence of impurities. Once suitable crystals are obtained, they would be subjected to X-ray diffraction analysis. The resulting data would not only confirm the (1S) configuration but also provide valuable insights into the molecule's conformation in the solid state and the nature of any intermolecular interactions, such as hydrogen bonding.

Given the lack of available data, the following tables are presented as templates that would be populated with experimental results from a future X-ray crystallographic analysis of this compound.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound.

| Parameter | Value |

| Empirical formula | C₉H₉ClO |

| Formula weight | 168.62 |

| Temperature | Value K |

| Wavelength | Value Å |

| Crystal system | e.g., Orthorhombic |

| Space group | e.g., P2₁2₁2₁ |

| Unit cell dimensions | a = Value Åb = Value Åc = Value Åα = 90°β = 90°γ = 90° |

| Volume | Value ų |

| Z | Value |

| Density (calculated) | Value Mg/m³ |

| Absorption coefficient | Value mm⁻¹ |

| F(000) | Value |

| Crystal size | Value x Value x Value mm³ |

| Theta range for data collection | Value to Value ° |

| Index ranges | -h ≤ h ≤ h, -k ≤ k ≤ k, -l ≤ l ≤ l |

| Reflections collected | Value |

| Independent reflections | Value [R(int) = Value] |

| Completeness to theta = Value ° | Value % |

| Refinement method | e.g., Full-matrix least-squares on F² |

| Data / restraints / parameters | Value / Value / Value |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2sigma(I)] | R1 = Value, wR2 = Value |

| R indices (all data) | R1 = Value, wR2 = Value |

| Absolute structure parameter | Value |

| Largest diff. peak and hole | Value and Value e.Å⁻³ |

Applications and Strategic Utilization of 1s 4 Chloro 2,3 Dihydro 1h Inden 1 Ol in Advanced Organic Synthesis

As a Chiral Building Block in Complex Organic Molecule Synthesis

The utility of (1S)-4-chloro-2,3-dihydro-1H-inden-1-ol as a chiral synthon is well-recognized. A chiral building block, or synthon, is a molecule that incorporates a pre-existing stereocenter, which can be carried through a synthetic sequence to impart chirality to the final target molecule. This approach is often more efficient than establishing stereochemistry late in a synthetic route. The indanol's fixed conformation and functional handles (the hydroxyl group and the chloro-substituted aromatic ring) make it an ideal starting point for constructing enantiomerically pure complex molecules.

Asymmetric catalysis relies heavily on the design of effective chiral ligands that can induce high levels of stereoselectivity in chemical transformations. nih.gov Chiral alcohols, particularly those with rigid backbones like the indanol framework, are common precursors for a wide variety of ligands. The hydroxyl group of this compound can be readily converted into other functional groups, such as phosphines, amines, or ethers, which can then coordinate to a metal center.

The development of novel chiral ligands is a central theme in asymmetric synthesis. nih.gov These ligands often possess specific chirality elements, such as stereogenic centers or atropisomeric structures, that create a defined chiral environment around a catalytic metal. researchgate.net The this compound provides a stereogenic center that can be incorporated into bidentate or monodentate ligands. For instance, derivatization could lead to phosphine-ether (phos-ether) or phosphine-amine (phos-amine) ligands, where the indane backbone enforces a specific geometry, influencing the outcome of catalytic reactions like hydrogenation, allylic alkylation, or cross-coupling.

Furthermore, the chiral environment provided by ligands derived from this indanol can be used to activate Lewis acids. A chiral Lewis acid complex can effectively block one face of a prochiral substrate, allowing a nucleophile to attack from the less hindered face, thereby achieving high enantioselectivity.

In medicinal chemistry, the indane ring system is considered a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. mdpi.com Derivatives of 1-indanone (B140024) and its corresponding indanols are foundational to numerous biologically active compounds. beilstein-journals.org The compound this compound is a key chiral intermediate in the synthesis of various neurologically active agents, most notably analogues of Indatraline (B1671863). nih.govresearchgate.net

Indatraline is a non-selective monoamine uptake inhibitor that interacts with dopamine, serotonin, and norepinephrine (B1679862) transporters. nih.gov Syntheses of Indatraline and its derivatives frequently begin with 4-chloro-1-indanone (B82819). nih.govresearchgate.net The asymmetric reduction of this ketone precursor yields the enantiomerically pure this compound, which is then elaborated to the final amine-containing target. The specific stereochemistry and the presence of the chloro substituent are crucial for binding affinity and selectivity at the transporter sites. nih.gov

The strategic importance of this building block is highlighted in the synthesis of various indatraline derivatives designed to modulate transporter affinity. nih.gov The indanol scaffold provides the rigid conformational constraint necessary for orienting the key pharmacophoric elements—the aromatic ring and the amino group—in the correct spatial arrangement for receptor binding.

| Precursor / Intermediate | Role in Synthesis | Target Compound Class |

| 4-Chloro-1-indanone | Direct precursor via reduction | Indatraline Analogues |

| This compound | Key chiral building block | Indatraline Analogues |

| (1S,3R)-1-amino-3-(4-chlorophenyl)indan | Elaborated final structure | Indatraline Analogues |

Table 1: Synthetic pathway from the precursor 4-chloro-1-indanone to Indatraline analogues, highlighting the central role of this compound.

The 1-indanone framework, from which this compound is derived, is not only prevalent in pharmaceuticals but also in agrochemicals. beilstein-journals.org Various substituted 1-indanone derivatives have been investigated and patented for their use as insecticides, fungicides, and herbicides. nih.govbeilstein-journals.org The introduction of a chlorine atom, as seen in the 4-position of the target compound, is a common strategy in the design of agrochemicals to enhance potency and modify physicochemical properties like environmental persistence and metabolic stability.

Integration into Novel Catalytic Systems for Enantioselective Reactions

Beyond being a precursor to standalone chiral ligands, this compound and its derivatives can be integrated directly into novel catalytic systems. Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, represents a major area of advancement. beilstein-journals.org Chiral alcohols and amines derived from scaffolds like indane are frequently employed in this context.

For example, the hydroxyl group can act as a hydrogen-bond donor, activating an electrophile while the chiral backbone controls the stereochemical environment. Alternatively, the indanol can be derivatized into a chiral amine, which could form a reactive iminium ion with an α,β-unsaturated aldehyde, a key step in many organocatalytic cycles such as the Diels-Alder reaction. mdpi.com

In transition-metal catalysis, the indanol can be tethered to a catalytically active species. For instance, it could be part of a larger structure that directs the stereochemical outcome of a metal-catalyzed reaction. The development of single-component catalysts, where the chiral auxiliary is covalently bound to the metal complex, is an active area of research aimed at creating more robust and recyclable catalytic systems. nih.gov The defined stereochemistry of this compound makes it an attractive candidate for incorporation into such advanced catalyst designs.

Role in Stereodivergent and Enantioconvergent Synthetic Strategies

Modern synthetic chemistry increasingly focuses on strategies that provide access to all possible stereoisomers of a complex molecule. This compound is a valuable component in such advanced synthetic plans, including enantioconvergent and stereodivergent pathways.

An enantioconvergent synthesis starts from a racemic mixture but yields a single enantiomer of the product. rsc.org The synthesis of this compound itself can be achieved via an enantioconvergent process, for example, through the kinetic resolution of the racemic alcohol or, more efficiently, through the asymmetric reduction of the prochiral 4-chloro-1-indanone using a chiral catalyst. rsc.orgnih.gov This provides a highly efficient route to the enantiopure building block.

Stereodivergent synthesis allows for the selective formation of any given diastereomer of a product with multiple stereocenters, often by simply changing the catalyst or a reagent. rsc.org Starting with the single enantiomer this compound, a second stereocenter can be introduced. Depending on the synthetic method and catalysts used, one can selectively access either the (1R, nR) or (1R, nS) diastereomer. This control is invaluable for creating libraries of stereochemically diverse compounds for biological screening.

| Starting Material | Reagent/Catalyst System | Product Diastereomer | Synthetic Strategy |

| (1S)-Indanol Derivative | Catalyst A | (1S, nR)-Product | Diastereoselective Reaction |

| (1S)-Indanol Derivative | Catalyst B | (1S, nS)-Product | Diastereoselective Reaction |

Table 2: A conceptual illustration of a stereodivergent approach starting from a derivative of this compound to generate multiple diastereomers by varying the catalytic system.

Future Research Directions and Emerging Opportunities for 1s 4 Chloro 2,3 Dihydro 1h Inden 1 Ol Chemistry

Development of More Sustainable and Green Synthetic Routes

The imperative for environmentally benign chemical processes necessitates the development of sustainable methods for synthesizing chiral molecules like (1S)-4-chloro-2,3-dihydro-1H-inden-1-ol. Future research will likely focus on minimizing waste, reducing energy consumption, and utilizing renewable resources.

One promising direction is the expanded use of biocatalysis . The asymmetric reduction of the precursor, 4-chloro-2,3-dihydro-1H-inden-1-one, using whole-cell systems or isolated enzymes (ketoreductases) can offer high enantioselectivity under mild, aqueous conditions. chemrxiv.orgrsc.org Research into novel microorganisms or genetically engineered enzymes could further enhance the efficiency and substrate scope of this transformation. For instance, the use of plant-based biocatalysts, such as Daucus carota root, has shown success in the green synthesis of other chiral alcohols and could be explored for this specific indanol. researchgate.net

Chemoenzymatic synthesis , which combines the selectivity of enzymes with the versatility of chemical reactions, represents another significant area of opportunity. scite.airesearchgate.net This approach could involve an enzymatic resolution step or the use of enzymes to catalyze key bond formations in the synthetic sequence, thereby reducing the reliance on traditional, often hazardous, chemical reagents. researchgate.net

Furthermore, the adoption of flow chemistry techniques can lead to more sustainable and efficient production. rsc.orgarxiv.org Continuous-flow processes offer enhanced control over reaction parameters, improved safety, and the potential for catalyst recycling, all of which align with the principles of green chemistry. nsf.gov The development of a continuous-flow process for the asymmetric reduction of 4-chloro-2,3-dihydro-1H-inden-1-one, potentially using an immobilized enzyme or chiral catalyst, would be a significant advancement.

The exploration of green solvents is also crucial. illinois.edu Replacing conventional volatile organic compounds with more environmentally friendly alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) can significantly reduce the environmental impact of the synthesis. illinois.edu

| Sustainable Strategy | Potential Application to this compound Synthesis | Key Advantages |

| Biocatalysis | Asymmetric reduction of 4-chloro-2,3-dihydro-1H-inden-1-one using ketoreductases. | High enantioselectivity, mild reaction conditions, use of water as a solvent. |

| Chemoenzymatic Synthesis | Combination of enzymatic kinetic resolution with chemical synthesis steps. | High selectivity, reduced use of protecting groups, potential for novel transformations. scite.airesearchgate.net |

| Flow Chemistry | Continuous synthesis using immobilized catalysts or enzymes. | Improved safety and control, higher productivity, easier scale-up. rsc.orgarxiv.org |

| Green Solvents | Replacement of traditional solvents with bio-based or less toxic alternatives. | Reduced environmental impact, improved process safety. illinois.edu |

Exploration of Novel Reactivity Patterns and Unprecedented Catalytic Transformations

The functional groups present in this compound—the chiral secondary alcohol and the chlorinated aromatic ring—provide fertile ground for exploring novel reactivity and developing new catalytic transformations.

The hydroxyl group can be a handle for a variety of derivatization reactions. rsc.org These could include esterification, etherification, or conversion to other functional groups, leading to a library of new chiral compounds with potentially interesting biological activities or material properties.

The inherent chirality of the molecule makes it a candidate for use as a chiral ligand or catalyst in asymmetric synthesis. scite.ai By coordinating to a metal center or acting as an organocatalyst, derivatives of this compound could be used to induce enantioselectivity in a wide range of chemical reactions. researchgate.netnih.gov Research in this area would involve the synthesis of new ligands and their application in asymmetric catalysis.